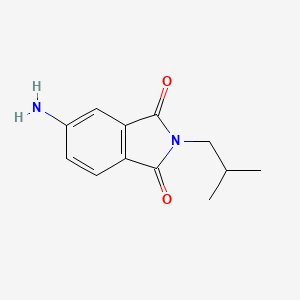

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-(2-methylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJKQKWZDKOARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359152 | |

| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305360-15-0 | |

| Record name | 5-Amino-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. While specific experimental data for this particular molecule is limited in publicly available literature, this document compiles existing information and draws parallels from closely related isoindole-1,3-dione derivatives to offer valuable insights for research and development.

Core Chemical Properties

This compound is a derivative of phthalimide, characterized by an isobutyl group attached to the nitrogen atom of the isoindole-1,3-dione core and an amino group substituted at the 5-position of the aromatic ring.

| Property | Value | Source |

| IUPAC Name | 5-amino-2-(2-methylpropyl)isoindole-1,3-dione | [] |

| Synonyms | This compound, 4-amino-N-isobutylphthalimide | [] |

| CAS Number | 305360-15-0 | [] |

| Molecular Formula | C₁₂H₁₄N₂O₂ | [] |

| Molecular Weight | 218.25 g/mol | [][2] |

| Physical Form | Solid | [2] |

| Boiling Point | 385.7°C at 760 mmHg (Predicted) | [] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| InChI | 1S/C12H14N2O2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6,13H2,1-2H3 | [2] |

| InChIKey | NMJKQKWZDKOARK-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Step 1: Synthesis of N-Isobutyl-4-nitrophthalimide (Imidation)

This step involves the reaction of 4-nitrophthalic anhydride with isobutylamine to form the corresponding N-substituted imide.

-

Materials:

-

4-Nitrophthalic anhydride (1 equivalent)

-

Isobutylamine (1-1.2 equivalents)

-

Glacial acetic acid (as solvent)

-

-

Generalized Protocol:

-

Suspend 4-nitrophthalic anhydride in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add isobutylamine dropwise to the suspension with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash thoroughly with water to remove acetic acid, and dry under vacuum.

-

The crude N-isobutyl-4-nitrophthalimide can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Synthesis of this compound (Reduction)

This step involves the reduction of the nitro group of N-isobutyl-4-nitrophthalimide to an amino group.

-

Materials:

-

N-Isobutyl-4-nitrophthalimide (1 equivalent)

-

Reducing agent (e.g., Palladium on carbon (Pd/C), Raney Nickel)

-

Hydrogen source (e.g., Hydrogen gas, hydrazine hydrate)

-

Solvent (e.g., Ethanol, Dimethylformamide)

-

-

Generalized Protocol (Catalytic Hydrogenation):

-

Dissolve N-isobutyl-4-nitrophthalimide in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 20-60 psi) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Spectral Characterization (Predicted)

While experimental spectral data for this compound is not available, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 6.5-8.0 ppm), the protons of the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen), and the protons of the amino group (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the imide (around 165-170 ppm), the aromatic carbons, and the carbons of the isobutyl group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2800-3100 cm⁻¹), C=O stretching of the imide (two bands around 1700-1770 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.25). Fragmentation patterns would likely involve the loss of the isobutyl group and other characteristic fragments.

Potential Biological Activity and Signaling Pathways

The isoindole-1,3-dione scaffold is a key pharmacophore in a variety of biologically active compounds, including the well-known immunomodulatory drugs (IMiDs) like thalidomide and its analogs. Derivatives of isoindoline-1,3-dione have been reported to exhibit a range of biological activities, including:

-

Anticancer and Antiproliferative Effects: Many isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of various cancer cell lines.[3] These effects are often attributed to their ability to act as potential tyrosine kinase enzyme inhibitors.[3]

-

Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of isoindoline-1,3-dione derivatives.[4][5]

-

Neuroprotective Effects: Some isoindoline derivatives have demonstrated neuroprotective effects against oxidative stress in neuronal-like cell lines, potentially through the activation of the NRF2 signaling pathway.[6]

-

Enzyme Inhibition: Derivatives of this class have been investigated as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease.[2]

Given these precedents, this compound could potentially exhibit similar biological activities. The amino group at the 5-position and the isobutyl group at the N-position will influence its physicochemical properties and its interaction with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activities of related compounds, a potential mechanism of action could involve the modulation of signaling pathways related to inflammation and cell survival.

Conclusion

This compound is a compound of interest due to its structural similarity to a class of molecules with proven and diverse biological activities. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation. Further research is warranted to elucidate its precise chemical and biological properties, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use the generalized protocols provided as a starting point for their investigations, with the understanding that optimization will be necessary.

References

- 2. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 5. media.neliti.com [media.neliti.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Structure Elucidation of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a substituted phthalimide derivative. Phthalimide and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, immunomodulatory, and anti-cancer properties. The structural characterization of these compounds is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships (SAR) and mechanism of action. This document details the key analytical techniques and experimental protocols used to confirm the molecular structure and purity of the title compound.

Chemical Structure and Properties

This compound belongs to the phthalimide class of compounds, characterized by an isoindole-1,3-dione core. The structure features an amino group at the 5-position of the aromatic ring and an isobutyl group attached to the nitrogen atom of the imide ring.

The chemical structure of this compound is presented below.

5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a compound of interest in various research and development applications. The information is presented to support experimental design and theoretical analysis.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for stoichiometric calculations, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C12H14N2O2[1] |

| Molecular Weight | 218 g/mol [1] |

Logical Relationship of Compound Properties

The following diagram illustrates the hierarchical relationship between the compound's nomenclature and its derived molecular properties.

References

Spectroscopic Analysis of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. The focus is on the key analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from known spectral data of analogous compounds, including N-isobutylphthalimide and 5-aminophthalimide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | Ar-H |

| ~6.8-7.0 | dd | 1H | Ar-H |

| ~6.7-6.9 | d | 1H | Ar-H |

| ~4.0-4.2 | br s | 2H | -NH₂ |

| ~3.5-3.7 | d | 2H | -NCH₂- |

| ~2.0-2.2 | m | 1H | -CH(CH₃)₂ |

| ~0.8-1.0 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O |

| ~150-155 | Ar-C-NH₂ |

| ~132-135 | Ar-C |

| ~122-125 | Ar-CH |

| ~118-120 | Ar-C |

| ~110-115 | Ar-CH |

| ~108-112 | Ar-CH |

| ~45-48 | -NCH₂- |

| ~28-30 | -CH(CH₃)₂ |

| ~19-21 | -CH(CH₃)₂ |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, Sharp | N-H stretch (primary amine) |

| 3050-3100 | Weak | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| ~1760 | Strong | Asymmetric C=O stretch (imide) |

| ~1700 | Strong | Symmetric C=O stretch (imide) |

| 1600-1620 | Medium | N-H bend (primary amine) |

| 1450-1550 | Medium | Aromatic C=C stretch |

| 1300-1380 | Medium | C-N stretch |

| 1100-1200 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 219.11 | [M+H]⁺ |

| 241.09 | [M+Na]⁺ |

M represents the molecular ion of this compound (C₁₂H₁₄N₂O₂), with a molecular weight of 218.25 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Data Acquisition: Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

Integrate the peaks to determine the relative number of protons.

2.1.2 ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the solid in 0.6-0.7 mL of CDCl₃.

-

Data Acquisition: Following the initial steps of locking and shimming as in ¹H NMR, set up a ¹³C NMR experiment.

-

Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Place a small amount (1-2 mg) of the solid sample in a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI): Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. The final solution for infusion should be free of any particulate matter.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

-

Scan a mass range appropriate for the expected molecular ion, for instance, from m/z 50 to 500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺). The high-resolution mass data can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

Physical and chemical properties of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the known physical and chemical properties of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. Due to the limited availability of public data, this guide focuses on reported properties and provides a generalized framework for experimental protocols based on the synthesis of analogous compounds.

Core Physical and Chemical Properties

This compound is a solid compound with a molecular weight of 218.25 g/mol .[1] While specific experimental data on its melting point and solubility are not extensively documented, a predicted boiling point and density have been reported.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Sigma-Aldrich[1] |

| Molecular Weight | 218.25 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Boiling Point | 385.7°C at 760 mmHg (Predicted) | BOC Sciences[] |

| Density | 1.241 g/cm³ (Predicted) | BOC Sciences[] |

| CAS Number | 305360-15-0 | --- |

Spectroscopic and Structural Information

Key Structural Features for Spectral Interpretation:

-

Isoindole-1,3-dione Core: Expect characteristic carbonyl (C=O) stretching vibrations in the Infrared (IR) spectrum, typically in the range of 1700-1770 cm⁻¹. The aromatic ring of the isoindole core will show characteristic signals in both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

-

5-Amino Group: The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations in the IR spectrum (around 3300-3500 cm⁻¹) and will provide a distinct signal in the ¹H NMR spectrum, the chemical shift of which will be sensitive to the solvent and concentration.

-

2-Isobutyl Group: The isobutyl substituent will show characteristic aliphatic C-H signals in the ¹H and ¹³C NMR spectra, including a doublet for the two methyl groups and a multiplet for the methine proton.

Experimental Protocols: A Generalized Approach

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, a general synthetic strategy can be proposed based on established methods for the preparation of N-substituted amino-phthalimides.

The most common approach involves the condensation of 4-aminophthalic acid or its anhydride with isobutylamine.

Proposed Synthetic Workflow:

Detailed Methodologies (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-aminophthalic anhydride (1 equivalent) is dissolved or suspended in a suitable solvent such as glacial acetic acid.

-

Addition of Amine: Isobutylamine (1 to 1.2 equivalents) is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated, often by pouring the mixture into cold water. The solid is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Workflow:

Biological Activity and Signaling Pathways

There is currently no specific information in the peer-reviewed scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways.

However, the broader class of isoindole-1,3-dione derivatives has been extensively studied and is known to exhibit a wide range of biological activities. These include, but are not limited to:

It is plausible that this compound may exhibit similar biological properties, but this would require dedicated experimental investigation.

Logical Framework for Investigating Biological Activity:

Conclusion and Future Directions

This compound is a compound for which basic chemical identifiers and some predicted physical properties are available. However, a significant gap exists in the publicly accessible, peer-reviewed literature regarding its detailed experimental characterization, a specific synthesis protocol, and its biological activities. The information provided in this guide serves as a foundational resource and a framework for future research into this specific molecule. Further experimental work is necessary to fully elucidate its physical, chemical, and biological profile.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, including its key identifiers, physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and a discussion of the known biological activities of the broader isoindole-1,3-dione chemical class.

Core Compound Identifiers and Properties

This compound is a substituted phthalimide derivative. The core chemical identifiers and physicochemical properties are summarized in the table below for easy reference.

| Identifier Type | Value |

| CAS Number | 305360-15-0[1] |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 5-amino-2-isobutylisoindole-1,3-dione |

| Canonical SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O |

| InChI Key | NMJKQKWZDKOARK-UHFFFAOYSA-N |

| Appearance | Solid (form) |

Experimental Protocol: Synthesis of this compound

A plausible and detailed two-step synthesis is outlined below, starting from the commercially available 4-nitrophthalic anhydride and isobutylamine. This is followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or toluene.

-

Addition of Amine: To the stirred solution, add isobutylamine (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the 2-isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione (1 equivalent) from Step 1 in a polar solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

-

Hydrogenation: The mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution at atmospheric pressure or by using a Parr hydrogenator under a pressure of hydrogen (e.g., 40-50 psi). The reaction is typically carried out at room temperature and monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Visualizing the Synthetic Workflow

The logical progression of the synthesis is depicted in the following workflow diagram.

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Biological Activity and Potential Applications

The isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry and is found in a variety of biologically active compounds. Derivatives of this class have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain N-substituted phthalimides have been shown to possess anti-inflammatory and analgesic properties.

-

Antimicrobial and Antifungal Activity: The phthalimide nucleus is a component of some compounds with demonstrated antibacterial and antifungal efficacy.

-

Anticancer Properties: Perhaps the most well-known and studied application of this scaffold is in the development of anticancer agents. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which are based on the phthalimide structure, are used in the treatment of multiple myeloma and other hematological malignancies. These compounds are known to bind to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.

-

Enzyme Inhibition: Isoindole-1,3-dione derivatives have been investigated as inhibitors of various enzymes.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active phthalimides suggests that it could be a valuable candidate for screening in various biological assays, particularly in the areas of oncology and immunology. The presence of the amino group provides a site for further chemical modification to explore structure-activity relationships.

Signaling Pathway and Experimental Workflow Visualization

Given the lack of specific experimental data on the biological activity of this compound, a signaling pathway diagram cannot be constructed at this time. However, a general experimental workflow for the initial biological screening of this compound is presented below.

Caption: A general workflow for the initial biological screening of the title compound.

References

A Technical Guide to the Synthesis and Characterization of 1H-Isoindole-1,3(2H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1H-isoindole-1,3(2H)-dione, commonly known as the phthalimide scaffold, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The hydrophobic nature of the phthalimide core facilitates the crossing of biological membranes, enhancing the potential of its derivatives as therapeutic agents.[2][4] This guide provides a comprehensive overview of the synthesis and characterization of novel 1H-isoindole-1,3(2H)-dione derivatives, complete with detailed experimental protocols and characterization data.

Synthetic Strategies

The synthesis of N-substituted 1H-isoindole-1,3(2H)-dione derivatives is generally straightforward, with several established methods available to medicinal chemists. The most common approaches involve the condensation of phthalic anhydride or its derivatives with primary amines or hydrazides.

General Synthesis from Phthalic Anhydride

A prevalent and efficient method for the synthesis of N-substituted phthalimides is the direct condensation of phthalic anhydride with a primary amine. This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and often requires heating under reflux to drive the reaction to completion.[5][6]

Another variation of this approach involves the reaction of phthalic anhydride with urea. This solvent-free reaction proceeds by heating a ground mixture of the two solids, which melt and react to form phthalimide. The reaction mechanism involves the nucleophilic attack of the urea nitrogen on a carbonyl group of the phthalic anhydride, followed by cyclization and elimination of carbamic acid.

A general workflow for the synthesis from phthalic anhydride is depicted below.

Caption: General workflow for the synthesis of 1H-isoindole-1,3(2H)-dione derivatives.

The Gabriel Synthesis

The Gabriel synthesis is a classic method for the formation of primary amines, which utilizes phthalimide as a key reagent. While the primary application is amine synthesis, the initial step of N-alkylation of phthalimide is a fundamental method for preparing certain N-substituted 1H-isoindole-1,3(2H)-dione derivatives. This involves the reaction of phthalimide with an alkyl halide in the presence of a base, such as potassium carbonate.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of various 1H-isoindole-1,3(2H)-dione derivatives, based on published procedures.

Protocol 1: Synthesis of 2-Alkynylisoindoline-1,3-dione Derivatives[4]

-

To a mixture of phthalimide (1 equivalent) and potassium carbonate (K₂CO₃) in acetone (15 ml), add an equivalent amount of the desired alkynyl halide.

-

Stir the reaction mixture continuously at room temperature for 1 hour.

-

Heat the mixture to reflux at 100°C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product can then be isolated and purified using standard techniques such as filtration and recrystallization.

Protocol 2: Synthesis of N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide[2]

-

Dissolve 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide (0.00125 mol) in 150 mL of glacial acetic acid.

-

Add phthalic anhydride (0.00125 mol) to the solution.

-

Stir and reflux the mixture for 5 hours.

-

After cooling, the product can be isolated. The purification process involves recrystallization with animal charcoal, using either isopropyl alcohol or ethyl alcohol.

Protocol 3: Synthesis of Phthalimide from Phthalic Anhydride and Urea[7]

-

Mix and grind 1g of urea (16.7 mmol, 1 eq.) and 5g of phthalic anhydride (33.8 mmol, 2 eq.) together using a mortar and pestle.

-

Transfer the powder mixture to a 100 mL reaction flask and heat using a heat gun or an oil bath.

-

Continue heating as the solid mass melts.

-

Heating is continued until the mass suddenly solidifies.

-

Allow the reaction flask to cool down and add 12.5 mL of water to break up the solid and dissolve any unreacted urea.

-

Recover the solid product by vacuum filtration.

-

Recrystallize the product from approximately 100 mL of hot ethanol.

The logical flow of a typical synthesis and characterization project is outlined below.

Caption: Logical workflow from synthesis to data analysis.

Characterization Data

The synthesized 1H-isoindole-1,3(2H)-dione derivatives are characterized using various spectroscopic techniques to confirm their structure and purity. The following tables summarize typical characterization data for a selection of derivatives.

Physical and Spectroscopic Data

| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Reference |

| 1a | C₂₀H₁₄N₄O₄ | 388.35 | 305–307 | 67 | |

| 1b | C₁₃H₈N₂O₃S | 272.28 | 240.5–242 | 78 | [2] |

| 2 | C₂₀H₂₀N₄O₄ | 396.40 | 283.5–286 | 74 | [2] |

| 7c | C₁₅H₁₀BrN₃O₃ | 376.17 | - | - | [7] |

| N-phenylphthalimide | C₁₄H₉NO₂ | 223.23 | - | - | [8] |

| N-ethylphthalimide | C₁₀H₉NO₂ | 175.18 | - | - | |

| 4-Nitrophthalimide | C₈H₄N₂O₄ | 192.13 | - | - | [9] |

¹H NMR and ¹³C NMR Data

| Compound ID | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1a | DMSO-d₆ | 11.30 (s, 1H), 8.11 (brd, 1H), 7.90–8.00 (m, 4H), 7.81 (td, 1H), 7.60 (brd, 1H), 7.50 (brd, 1H), 5.10 (s, 2H), 2.57 (s, 3H) | - | [2] |

| 2 | DMSO-d₆ | 11.08 (s, 1H), 8.10 (brd, 1H), 7.81 (td, 1H), 7.61 (brd, 1H), 7.50 (brt, 1H), 5.02 (s, 2H), 3.07 (m, 2H), 1.20–1.80 (m, 8H), 2.45 (s, 3H) | - | [2] |

| 5 | CDCl₃ | 5.90 (m, 2H), 3.70 (m, 3H), 3.12 (m, 2H), 2.6 (dm, 2H), 2.36 (s, 1H), 2.24 (dm, 2H) | 180.79, 127.73, 60.74, 41.84, 39.12, 23.52 | [10] |

Biological Activity Data

Many 1H-isoindole-1,3(2H)-dione derivatives have been evaluated for their biological activities. The following table presents some examples of their inhibitory concentrations.

| Compound ID | Target | IC₅₀ | Reference |

| 7c | EGFR | 42.91 ± 0.80 nM | [7] |

| 7d | Antioxidant | 16.05 ± 0.15 µM | [7] |

| 7f | Antioxidant | 15.99 ± 0.10 µM | [7] |

| Derivative I | AChE | 1.12 µM | [11][12] |

| Derivative III | BuChE | 21.24 µM | [11][12] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1H-isoindole-1,3(2H)-dione derivatives stem from their ability to interact with various biological targets. For instance, certain derivatives have been shown to be potent inhibitors of enzymes such as cyclooxygenases (COX), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[1][11][12] The inhibition of these enzymes is a key mechanism in the treatment of inflammation, pain, and neurodegenerative diseases like Alzheimer's.

The interaction of a phthalimide derivative with a target enzyme, leading to a therapeutic effect, can be conceptualized as follows:

Caption: Conceptual signaling pathway of phthalimide derivatives.

Conclusion

The 1H-isoindole-1,3(2H)-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the possibility of introducing a wide variety of substituents allow for the fine-tuning of their pharmacological properties. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel phthalimide derivatives for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1H-Isoindole-1,3(2H)-dione, 2-phenyl- [webbook.nist.gov]

- 9. 1H-Isoindole-1,3(2H)-dione, 5-nitro- [webbook.nist.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies | MDPI [mdpi.com]

- 12. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Analogs and Derivatives of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

Disclaimer: Direct research on 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione is limited in publicly available scientific literature. Therefore, this guide draws extensively from the well-established research on structurally similar compounds, primarily pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione), a potent immunomodulatory drug. The principles of synthesis, biological activity, and mechanism of action discussed herein are presented as a predictive framework for the investigation of this compound and its derivatives.

Introduction

The isoindole-1,3(2H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[][2] This technical guide focuses on the exploration of analogs and derivatives of the specific core compound, this compound.

By examining the extensive research on related compounds like pomalidomide, we can infer potential synthetic strategies, biological targets, and structure-activity relationships (SAR) for this novel class of molecules. This document is intended for researchers, scientists, and drug development professionals interested in the design, synthesis, and evaluation of novel therapeutic agents based on the 5-amino-isoindole-1,3(2H)-dione core.

Core Structure and Potential Derivatives

The core structure of this compound features a phthalimide ring system with an amino group at the 5-position and an isobutyl group attached to the nitrogen atom. Analogs and derivatives can be designed by modifying these key positions:

-

Modification of the 5-Amino Group: The amino group can be a key site for derivatization. Alkylation, acylation, or incorporation into various heterocyclic systems could modulate the compound's biological activity.

-

Substitution on the Phthalimide Ring: The aromatic ring of the isoindole-1,3(2H)-dione can be further substituted with various functional groups, such as halogens, alkyls, or ethers, to influence physicochemical properties and target engagement.

-

Variation of the N-Isobutyl Group: The isobutyl group can be replaced with other alkyl chains, cyclic systems, or more complex moieties to explore the impact on potency and selectivity.

Synthetic Methodologies

The synthesis of derivatives of this compound can be adapted from established protocols for related isoindoline-1,3-diones. A general synthetic approach is outlined below.

General Synthesis of the Core Structure

The core structure can be synthesized starting from 4-aminophthalic acid. The reaction would involve the formation of the corresponding anhydride, followed by condensation with isobutylamine.

Synthesis of Derivatives

-

N-Alkylation of the 5-Amino Group: The 5-amino group can be alkylated using various alkyl halides in the presence of a suitable base.

-

N-Acylation of the 5-Amino Group: Acylation can be achieved by reacting the core compound with acid chlorides or anhydrides.

-

Nucleophilic Aromatic Substitution: For analogs with different substituents on the phthalimide ring, starting from a suitably substituted phthalic anhydride would be the most straightforward approach.

Biological Activity and Mechanism of Action

Drawing parallels with pomalidomide, derivatives of this compound are predicted to exhibit immunomodulatory and anti-proliferative activities.[3][4]

Predicted Mechanism of Action

The primary molecular target of pomalidomide is the protein Cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex CRL4CRBN.[][5] Binding of pomalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3).[][6] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of pomalidomide.[5] It is highly probable that analogs of this compound will share a similar mechanism of action.

The proposed signaling pathway is illustrated in the diagram below:

Caption: Proposed mechanism of action for this compound analogs.

Quantitative Data and Structure-Activity Relationships

To provide insight into potential structure-activity relationships, the following table summarizes the anti-proliferative activity (IC50 values) of various pomalidomide derivatives against the MCF-7 human breast cancer cell line.[3] This data can serve as a guide for designing and evaluating new derivatives based on the this compound core.

| Compound | R Group (Modification of 4-Amino group) | IC50 (μM) in MCF-7 Cells[3] |

| Pomalidomide | -NH2 | > 50 |

| 5a | 4-Fluorophenylurea | 36.42 |

| 5b | 4-Chlorophenylurea | 32.51 |

| 5c | 4-Bromophenylurea | 26.93 |

| 5d | 4-Iodophenylurea | 20.20 |

| 5e | 4-Nitrophenylurea | 41.35 |

| 6a | 3-Fluorophenylurea | 45.23 |

| 6b | 3-Chlorophenylurea | 40.17 |

| 6c | 3-Bromophenylurea | 38.64 |

| 6d | 3-Iodophenylurea | 35.78 |

| 6e | 3-Nitrophenylurea | > 50 |

Experimental Protocols

The following are representative experimental protocols that can be adapted for the synthesis and biological evaluation of this compound derivatives.

Synthesis of a Urea-Functionalized Derivative (Analogous to compound 5d)

References

- 2. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

Topic: Discovery and Synthesis of Novel Isoindole-1,3-dione Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindole-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. Its journey from the controversial history of thalidomide to the development of life-saving immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide illustrates a remarkable evolution in drug discovery.[1][2][3] This guide provides a senior application scientist’s perspective on the synthesis and discovery of novel isoindole-1,3-dione derivatives. We will explore the causality behind established and innovative synthetic strategies, from classical condensations to modern catalytic and multicomponent reactions. Furthermore, we will delve into the expanding biological activities of these compounds, highlighting their potential as anticancer, anti-inflammatory, and neuroprotective agents, thereby offering a comprehensive resource for professionals engaged in the design and development of next-generation therapeutics.[4][5][6]

The Enduring Significance of the Isoindole-1,3-dione Core

The phthalimide moiety is a bicyclic aromatic structure characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.[7] This deceptively simple framework possesses a unique combination of properties that make it exceptionally valuable in drug design. The imide proton is acidic (pKa ≈ 8.3), allowing for facile deprotonation and subsequent N-alkylation, a feature famously exploited in the Gabriel synthesis of primary amines.[8] The planar, hydrophobic nature of the phthalimide ring enhances the ability of compounds to traverse biological membranes, a critical factor for in vivo efficacy.[2]

The story of thalidomide is a pivotal chapter in the history of this scaffold. Initially a sedative, its tragic teratogenic effects led to its withdrawal.[3] However, subsequent research unveiled its potent anti-inflammatory and anti-angiogenic properties, leading to its repurposing and the development of safer, more potent analogues.[1][6][9] This renaissance has cemented the isoindole-1,3-dione core as a "privileged scaffold," a molecular framework that can interact with multiple biological targets, leading to a wide array of therapeutic applications.[2] Today, derivatives are investigated for anticancer, antiviral, analgesic, anticonvulsant, and hypoglycemic activities.[2][6][10]

Strategic Synthesis of the Isoindole-1,3-dione Scaffold

The construction of the phthalimide core can be approached from several angles, each with distinct advantages regarding substrate scope, efficiency, and reaction conditions. The choice of synthetic route is a critical decision dictated by the availability of starting materials and the desired substitution pattern on both the aromatic ring and the imide nitrogen.

Foundational Methodologies: The Direct Condensation Approach

The most common and direct method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride (or a substituted derivative) with a primary amine.[6][11]

Causality Behind the Method: This reaction is an acid-base mediated nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This opens the anhydride ring to form an intermediate phthalamic acid, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. The reaction is typically driven to completion by removing the water formed, often by azeotropic distillation (e.g., with a Dean-Stark apparatus in toluene) or by conducting the reaction at high temperatures.

Caption: Workflow for the direct condensation synthesis of phthalimides.

Modern variations on this classical method aim to improve efficiency and sustainability. For instance, solvent-free reactions under microwave irradiation or the use of catalysts like TaCl5-silica gel can significantly reduce reaction times and improve yields.[7][11]

The Gabriel Synthesis: A Classic Route with Modern Relevance

Named after Siegmund Gabriel, this reaction is a cornerstone of amine synthesis that uses potassium phthalimide as a protected source of ammonia.[12][13][14]

Causality Behind the Method: The Gabriel synthesis is a two-step process. First, the phthalimide anion, a potent nucleophile, is generated by treating phthalimide with a base like potassium hydroxide.[15] This anion then displaces a halide from a primary alkyl halide in a classic SN2 reaction.[8][13] The key advantage here is that the resulting N-alkylphthalimide is not nucleophilic, preventing the over-alkylation that plagues direct amination of alkyl halides.[8][13] The final step is the liberation of the primary amine. While traditional acidic hydrolysis is effective, it can be harsh.[12] The Ing-Manske procedure, which uses hydrazine (N₂H₄), is a milder and often preferred alternative, yielding the free amine and a stable phthalhydrazide precipitate.[12][14]

Caption: Key stages of the Gabriel synthesis for primary amine production.

Novel & Advanced Synthetic Strategies

To overcome the limitations of classical methods and access more complex derivatives, researchers have developed innovative catalytic and multicomponent strategies.

-

Palladium-Catalyzed Carbonylative Cyclization: A powerful one-step approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates. This method tolerates a wide variety of functional groups and proceeds under mild conditions, providing a direct route to the phthalimide core.[6] The ability to incorporate a halogen moiety into the product provides a synthetic handle for further functionalization via cross-coupling reactions like Suzuki or Sonogashira couplings.[6]

-

Ultrasound-Promoted Multicomponent Reactions (MCRs): Green chemistry principles have driven the development of one-pot cascade reactions. One novel strategy employs the ultrasound-promoted reaction of 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates and α,α-dicyanoolefins.[16][17][18] This elegant cascade involves a Michael addition, intramolecular cyclization, and several subsequent rearrangements to chemoselectively form substituted phthalimides in good yields under environmentally friendly conditions (ethanol as solvent).[16][18]

-

Cycloaddition Reactions: For constructing highly substituted or fused phthalimide systems, cycloaddition reactions are invaluable. For example, copper-catalyzed [4+2] cycloadditions of oximes and maleimides can produce fused phthalimide structures.[16][17] These advanced methods provide access to unique chemical space that is difficult to reach via traditional condensation chemistry.

Experimental Protocol: Synthesis of N-Substituted Isoindole-1,3-dione

This protocol describes a representative and reliable method for synthesizing an N-substituted isoindole-1,3-dione from an anhydride precursor, a foundational technique in this field.[19][20]

Reaction Scheme: 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione + Ethanolamine → 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Materials:

-

3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 mmol)

-

Ethanolamine (1.0 mmol)

-

Toluene (10 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1.0 mmol) and toluene (10 mL).

-

Reagent Addition: While stirring, add ethanolamine (1.0 mmol) to the solution.[19]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 36 hours.[19][20] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of n-hexane/EtOAc or CH₂Cl₂) to obtain the pure N-substituted isoindole-1,3-dione product.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[4][16][20]

Medicinal Chemistry Applications and Biological Activity

The true power of the isoindole-1,3-dione scaffold lies in its versatility as a pharmacophore. By modifying the substituents on the aromatic ring and the imide nitrogen, chemists can fine-tune the biological activity to target a wide range of diseases.

From Thalidomide to Modern Immunomodulators (IMiDs®)

The discovery that thalidomide's therapeutic effects are mediated through binding to the Cereblon (CRBN) E3 ubiquitin ligase complex was a landmark finding.[2] This interaction alters the substrate specificity of the ligase, leading to the degradation of specific proteins and resulting in the drug's immunomodulatory and anti-cancer effects. This mechanistic insight fueled the development of analogues with improved therapeutic indices.

-

Lenalidomide and Pomalidomide: These are second and third-generation IMiDs. Lenalidomide features an added amino group on the phthalimide ring, while pomalidomide has both an amino group and a carbonyl removed.[1] These subtle changes dramatically increase potency and alter the substrate degradation profile, making them highly effective treatments for multiple myeloma.[2][3]

Caption: Structural evolution from Thalidomide to its potent analogues.

Anticancer and Antiproliferative Activity

Beyond IMiDs, numerous isoindole-1,3-dione derivatives have demonstrated significant anticancer activity through various mechanisms. They have shown inhibitory effects against protein phosphatase 1 and 2A (PP1 and 2A) and tyrosine kinases.[5] Studies have evaluated their cytotoxicity against a range of cancer cell lines, including:

The antiproliferative effects are highly dependent on the nature of the substituents on the nitrogen atom and the aromatic ring, highlighting the importance of structure-activity relationship (SAR) studies in designing novel anticancer agents.[5]

Inhibition of Cholinesterases for Neurodegenerative Diseases

Derivatives of isoindoline-1,3-dione have emerged as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4] By inhibiting these enzymes, the compounds can increase the levels of the neurotransmitter acetylcholine in the brain. The design of these inhibitors often involves linking the phthalimide core to another pharmacophore, such as a piperazine or benzylpiperidine moiety, via an alkyl linker of variable length.[4]

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91[4] |

| Derivative with N-benzylpiperidine (optimized linker) | AChE | 0.087[4] |

| Derivative with N-benzylpiperidine (optimized linker) | BuChE | 7.76[4] |

| Phenyl-substituted piperazine derivative | AChE | 1.12[4] |

| Diphenylmethyl-substituted derivative | BuChE | 21.24[4] |

| Table 1: Inhibitory Activity of Selected Isoindole-1,3-dione Derivatives against Cholinesterases. Data sourced from studies on potential Alzheimer's therapy candidates.[4] |

Future Perspectives and Conclusion

The isoindole-1,3-dione scaffold continues to be a fertile ground for drug discovery. The ongoing exploration of novel synthetic methodologies, particularly those embracing green chemistry and catalytic efficiency, will undoubtedly expand the accessible chemical space for this privileged core. The deep mechanistic understanding of how thalidomide analogues modulate the ubiquitin-proteasome system has opened new avenues for targeted protein degradation, a rapidly growing area of pharmacology. Future research will likely focus on developing derivatives with even greater target selectivity, novel mechanisms of action, and improved safety profiles. The versatility of the phthalimide core ensures its continued relevance in addressing a wide spectrum of diseases, from cancer and neurodegeneration to inflammatory and infectious diseases.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Thalidomide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Phthalimides [organic-chemistry.org]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. byjus.com [byjus.com]

- 16. ac1.hhu.de [ac1.hhu.de]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. acgpubs.org [acgpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Systematic Nomenclature, Synthesis, and Applications of 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalimide core, chemically known as 1H-isoindole-1,3(2H)-dione, is a foundational scaffold in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmaceuticals, including the notable immunomodulatory drugs thalidomide and lenalidomide.[1][2] This guide provides a detailed technical analysis of a specific derivative, 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione. We will systematically deconstruct its International Union of Pure and Applied Chemistry (IUPAC) name to clarify the principles of heterocyclic nomenclature. Furthermore, this document outlines a robust, field-proven synthetic protocol and discusses the compound's physicochemical properties and potential applications, offering valuable insights for professionals in drug discovery and chemical research.

Introduction: The Significance of the Phthalimide Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology, lending structural diversity and specific functionalities to bioactive molecules.[3] Among these, the phthalimide structure is of paramount importance. It is a bicyclic system composed of a benzene ring fused to a pyrrole ring, with two carbonyl groups on the five-membered ring.[4][5] This scaffold is not merely a passive structural element; it is a pharmacophore present in numerous approved drugs and clinical candidates, recognized for its role in anticancer, anti-inflammatory, and immunomodulatory agents.[6]

The molecule at the center of this guide, this compound, combines three key structural features:

-

The phthalimide core , providing a rigid, planar structure capable of engaging in various intermolecular interactions.

-

An amino group at the 5-position of the benzene ring, which can act as a hydrogen bond donor and a key site for further chemical modification.

-

An N-isobutyl group , which modulates the molecule's lipophilicity and steric profile, influencing its solubility, membrane permeability, and interaction with biological targets.

Understanding the systematic nomenclature of such a molecule is the first step toward its synthesis, characterization, and exploration in a research context.

Systematic IUPAC Nomenclature: A Step-by-Step Deconstruction

The IUPAC nomenclature for heterocyclic compounds provides a logical and unambiguous system for naming complex structures.[7] Let's dissect the name This compound to understand the rules that govern it.

Identifying the Parent Heterocycle: 1H-isoindole

The core of the molecule is a bicyclic system formed by fusing a benzene ring and a pyrrole ring. This system is named isoindole .[4] The term "iso" distinguishes it from its isomer, indole, based on the position of the nitrogen atom in the fused ring structure.[8] The designation 1H specifies the location of a hydrogen atom on a nitrogen or carbon atom in the maximally unsaturated ring, which is a crucial detail in heterocyclic nomenclature.[7][9]

Numbering the Bicyclic System

For fused ring systems, numbering begins at an atom adjacent to the fusion and proceeds to give the heteroatom the lowest possible number.[10] In the isoindole system, the nitrogen atom is assigned position 2.

}

Indicating Saturation and Functional Groups: -1,3(2H)-dione

-

-dione : This suffix indicates the presence of two carbonyl (C=O) groups.

-

1,3 : These locants specify that the carbonyl groups are at positions 1 and 3 of the isoindole ring system.

-

(2H) : This indicates that position 2, the nitrogen atom, bears a hydrogen atom in the parent phthalimide structure. The combination 1H-isoindole-1,3(2H)-dione is the systematic name for phthalimide.[11][12]

Identifying and Locating Substituents

The final step is to name and number the substituent groups attached to the parent structure.

-

5-Amino : An amino group (-NH₂) is attached to position 5 of the benzene ring.

-

2-isobutyl : An isobutyl group (-CH₂CH(CH₃)₂) replaces the hydrogen on the nitrogen atom at position 2.

Combining these elements in alphabetical order (amino before isobutyl) gives the full, unambiguous IUPAC name.

| Component | Meaning | Rule Applied |

| 5-Amino | An -NH₂ group at position 5. | Substituent Prefix |

| 2-isobutyl | An isobutyl group at position 2 (N). | N-Substitution |

| 1H-isoindole | The parent bicyclic heterocycle. | Fused Ring Nomenclature[13] |

| -1,3-dione | Carbonyl groups at positions 1 and 3. | Suffix for Ketones |

| (2H) | Indicates saturation at the N-2 position. | Indicated Hydrogen[9] |

Synthesis Protocol

The synthesis of N-substituted aminophthalimides is a well-established process in organic chemistry, typically involving a two-step sequence: nitration followed by reduction and N-alkylation, or N-alkylation followed by nitration and reduction. A common and efficient method starts with the nitration of phthalic anhydride, followed by reaction with the desired amine and subsequent reduction of the nitro group.

Here, we present an exemplary protocol for the synthesis of this compound.

}

Step 1: Synthesis of 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione

The first step is the condensation of a nitrophthalic anhydride with isobutylamine. This reaction forms the imide ring. The use of 4-nitrophthalic anhydride ensures the final amino group will be at the desired 5-position.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser, add 4-nitrophthalic anhydride (1 equivalent) and glacial acetic acid.

-

Stir the mixture to achieve a suspension.

-

Add isobutylamine (1.1 equivalents) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione.

Causality: Glacial acetic acid serves as both a solvent and a catalyst, facilitating the dehydration and cyclization process to form the stable five-membered imide ring.[14] Using a slight excess of the amine ensures complete consumption of the anhydride.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Methodology:

-

Dissolve the 2-Isobutyl-5-nitro-1H-isoindole-1,3(2H)-dione (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight).

-

Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.[15]

Trustworthiness: This two-step protocol is a self-validating system. The purity and identity of the intermediate and final product should be confirmed at each stage using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and IR spectroscopy to ensure the transformation is complete and correct.

Physicochemical Properties and Characterization

The expected properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | Expected to be a solid | |

| InChI Key | NMJKQKWZDKOARK-UHFFFAOYSA-N |

Characterization Data (Predicted):

-

¹H NMR: Signals corresponding to the isobutyl protons (a doublet and a multiplet), aromatic protons (three signals in the aromatic region), and the amino protons (a broad singlet).

-

¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the isobutyl group.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (imide), and aromatic C-H stretching.

-

Mass Spectrometry: A molecular ion peak [M]+ at m/z = 218.25.

Potential Applications in Research and Drug Development

Derivatives of aminophthalimide are valuable in several scientific domains.

-

Medicinal Chemistry: The structure of this compound shares features with immunomodulatory drugs (IMiDs) like lenalidomide, which is a 4-aminophthalimide derivative.[16] This compound could serve as a scaffold or intermediate for synthesizing new analogues to explore structure-activity relationships in cancer or inflammatory diseases.[1][17]

-

Fluorescent Probes: 4-aminophthalimide and its derivatives are known to be fluorescent molecules whose emission properties are sensitive to the local environment.[18][19] This makes them useful as probes to study protein binding, membrane polarity, or cellular imaging.[19][20] The 5-amino isomer likely shares these photophysical properties.

-

Materials Science: The phthalimide moiety is thermally stable and can be incorporated into polymers and other materials. The amino group provides a reactive handle for polymerization or for grafting the molecule onto surfaces.

Conclusion

This compound is a molecule of significant interest, built upon the privileged phthalimide scaffold. A firm grasp of its systematic IUPAC nomenclature is essential for clear scientific communication. The synthetic route, proceeding through nitration, imide formation, and reduction, is robust and relies on fundamental organic transformations. The presence of both the phthalimide core and a reactive amino group makes this compound a versatile building block for creating novel therapeutics, advanced molecular probes, and functional materials. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the full potential of this valuable chemical entity.

References

- 1. differencebetween.com [differencebetween.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery | MDPI [mdpi.com]

- 4. Isoindole - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. Nomenclature of Heterocyclic Compounds.pdf [slideshare.net]

- 8. Isoindoline - Wikipedia [en.wikipedia.org]

- 9. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Isoindole-1,3(2H)-dione, N-ethyl- [webbook.nist.gov]

- 12. 1H-Isoindole-1,3(2H)-dione, 2-methyl- [webbook.nist.gov]

- 13. FR-2.2 [iupac.qmul.ac.uk]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 16. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety, Handling, and Hazard Information for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and hazard information for 5-Amino-2-isobutyl-1H-isoindole-1,3(2H)-dione, a chemical compound of interest in research and development. The information is compiled from available safety data sheets and scientific literature to ensure safe laboratory practices.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂[1] |

| Molecular Weight | 218.25 g/mol [1] |

| Appearance | Solid[1] |

| InChI Key | NMJKQKWZDKOARK-UHFFFAOYSA-N[1] |

| SMILES | CC(C)CN1C(=O)c2ccc(N)cc2C1=O[1] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

GHS Pictogram:

Signal Word: Warning [1]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended:

| PPE | Specification |

| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory Protection | No protective equipment is needed under normal use conditions. If dust is generated, a particle filter respirator is recommended. |

Handling and Storage

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes.[2] Avoid inhalation of vapor or mist.[2] Provide appropriate exhaust ventilation.[2] Keep away from sources of ignition - No smoking.[2] |

| Storage | Store at room temperature in a dry and well-ventilated place.[2][3] Keep container tightly closed.[3] Storage Class: 11 - Combustible Solids.[1] |

| Incompatible Materials | Strong oxidizing agents.[3] |

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| If on Skin | Wash with plenty of soap and water.[] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3] |

| If Swallowed | Rinse mouth. Do NOT induce vomiting.[3] |

In all cases of exposure, seek medical advice and show the safety data sheet to the doctor in attendance.[2]

Fire-Fighting Measures and Accidental Release

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[2] |

| Hazardous Decomposition Products | Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides may form.[2] |

| Accidental Release | Use personal protective equipment.[2] Avoid breathing vapors, mist or gas.[2] Ensure adequate ventilation.[2] Do not let product enter drains.[2] Soak up with inert absorbent material and dispose of as hazardous waste.[2] |

Toxicological Information

Currently, there is limited specific toxicological data, such as LD50 or LC50 values, available for this compound. The primary health hazard identified is serious eye irritation.[1] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2]

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited, its structural similarity to known immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide suggests a potential mechanism of action involving the Cereblon (CRBN) E3 ubiquitin ligase pathway .[1][3][5]

IMiDs are known to bind to Cereblon, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][6] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the Ikaros family zinc finger proteins IKZF1 and IKZF3.[7] The degradation of these transcription factors is linked to the anti-myeloma and immunomodulatory effects of these drugs.[3][7]

Based on this well-established mechanism for structurally related compounds, a putative signaling pathway for this compound is proposed below.

Caption: Putative signaling pathway of this compound.

Experimental Workflow

A general workflow for the safe handling and use of this compound in a laboratory setting is outlined below. This should be adapted based on the specific experimental context and a thorough risk assessment.

References

- 1. Pomalidomide - Wikipedia [en.wikipedia.org]

- 2. gosset.ai [gosset.ai]